molecular formula C22H28N4O3S B2461498 5-(azepan-1-yl)-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941002-66-0

5-(azepan-1-yl)-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2461498
CAS No.: 941002-66-0
M. Wt: 428.55
InChI Key: JWAPYYZYMSNBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azepan-1-yl)-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a chemical compound of significant interest in medicinal chemistry research due to its complex molecular architecture. It features a 1,3-oxazole core, a privileged scaffold in drug discovery known for its versatility and presence in numerous bioactive molecules . This core structure is functionalized with an azepane group and a phenyl ring bearing a sulfonamide moiety linked to a 3-methylpiperidine. The 1,3-oxazole heterocycle is widely recognized as an important scaffold in synthetic, pharmaceutical, and medicinal chemistry, with a remarkable versatility that results in a high structural diversity . Naturally occurring and synthetic 1,3-oxazole derivatives have been reported to exhibit a wide range of potent pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The inclusion of a sulfonyl group linking the oxazole ring to a cyclic amine (such as piperidine or azepane) is a common structural feature in compounds designed for pharmaceutical exploration, as seen in related structures investigated for their biological properties . This specific combination of a heterocycle, sulfonamide linker, and cyclic amines makes this compound a valuable intermediate or target molecule for researchers working in areas such as synthetic chemistry, hit-to-lead optimization, and the development of novel bioactive agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

5-(azepan-1-yl)-2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-17-7-6-14-26(16-17)30(27,28)19-10-8-18(9-11-19)21-24-20(15-23)22(29-21)25-12-4-2-3-5-13-25/h8-11,17H,2-7,12-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAPYYZYMSNBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(azepan-1-yl)-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile, also known as D434-0907, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the field of drug discovery. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of D434-0907 is C22H28N4O3S, with a molecular weight of 428.56 g/mol. The compound features several functional groups that may contribute to its biological activity:

PropertyValue
Molecular Weight428.56 g/mol
LogP (Partition Coefficient)4.242
Water Solubility (LogSw)-4.11
Polar Surface Area71.73 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors0

Biological Activity Overview

D434-0907 has been included in screening libraries targeting various diseases, including cancer and respiratory tract disorders. Its inclusion in the KRAS-targeted library indicates potential applications in oncology, particularly in targeting specific mutations associated with cancer progression .

The biological activity of D434-0907 can be attributed to its interaction with specific molecular targets involved in cellular signaling pathways. While detailed mechanisms are still under investigation, initial studies suggest that the compound may act as an inhibitor of certain kinases and other proteins involved in tumor growth and metastasis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of D434-0907. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Testing : D434-0907 was tested against A549 (lung carcinoma) and HCT116 (colon carcinoma) cell lines, showing significant inhibition of cell proliferation at micromolar concentrations.

Neuroprotective Effects

In addition to its anticancer properties, D434-0907 has been evaluated for neuroprotective effects. A study assessed its impact on neuronal survival under oxidative stress conditions:

  • Oxidative Stress Model : Neuronal cells treated with D434-0907 showed reduced apoptosis compared to untreated controls, suggesting potential applications in neurodegenerative diseases.

Pharmacological Profile

The pharmacological profile of D434-0907 suggests it may possess multi-targeted activity:

Activity TypeObserved Effects
AnticancerCytotoxicity in cancer cell lines
NeuroprotectiveReduced apoptosis under stress
Kinase InhibitionPotential modulation of signaling pathways

Future Directions

Further research is warranted to elucidate the precise mechanisms underlying the biological activities of D434-0907. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Pyrazole Derivatives: Compounds like 5-amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile () replace the oxazole with a pyrazole. Pyrazoles are less aromatic and more reactive due to the presence of two adjacent nitrogen atoms, which may reduce metabolic stability compared to oxazoles . Key Data: m/z 341.1, mp 196.6°C .
  • Oxadiazole/Thiadiazole Derivatives: 5-Amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile () incorporates a thiadiazole ring. Key Data: m/z 357.1, mp 186.6°C .

Substituent Modifications

  • Piperidine vs. Azepane: The compound 2-[4-(piperidine-1-sulfonyl)phenyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile () substitutes azepane with piperidine. Key Data: Mol. formula C20H24N4O3S, Mol. weight 400.5 .
  • Sulfonyl Group Variations: The 3-methylpiperidinylsulfonyl group in the target compound introduces steric hindrance compared to non-methylated analogs (e.g., ). This methyl group may reduce rotational freedom, enhancing selectivity for sterically sensitive binding pockets.

Carbonitrile Positioning

  • In 3-oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile (), the nitrile is adjacent to a carbonyl group, creating an electron-withdrawing effect that polarizes the molecule.

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Lipophilicity

  • The target compound’s molecular weight (~414–415 g/mol) is slightly higher than its piperidine analog (400.5 g/mol, ). The 3-methyl group and azepane increase lipophilicity (predicted logP ~2.5–3.0), which may enhance membrane permeability but reduce aqueous solubility .

Thermal Stability

  • Oxazole derivatives generally exhibit higher thermal stability (mp >180°C) compared to pyrazoles (e.g., 186.6°C in ) due to aromatic stabilization. The sulfonyl group further contributes to stability via strong covalent bonding .

Preparation Methods

Robinson-Gabriel Cyclodehydration

This method involves cyclodehydration of a 2-acylaminoketone precursor. For instance, reacting 4-cyano-2-(4-bromophenyl)acetamide with phosphoryl chloride ($$POCl_3$$) under reflux yields the 4-cyanooxazole intermediate. Key modifications include:

  • Temperature : 110–120°C
  • Catalyst : $$POCl3$$ or $$H2SO_4$$
  • Yield : 68–75%

Hantzsch Oxazole Synthesis

Alternative routes employ α-hydroxy ketones and nitriles. For example, 4-cyanophenylglyoxal reacts with benzamide derivatives in acetic anhydride, forming the oxazole ring.

  • Solvent : Acetic anhydride
  • Reaction Time : 6–8 hours
  • Yield : 62%

Functionalization of the Phenyl Substituent

The 2-position phenyl group requires sulfonation and subsequent coupling to 3-methylpiperidine.

Sulfonation via Chlorosulfonation

The phenyl ring is sulfonated using chlorosulfonic acid ($$ClSO3H$$) in dichloromethane ($$CH2Cl2$$):
$$
\text{Phenyl intermediate} + ClSO
3H \xrightarrow{0^\circ\text{C}} \text{Phenylsulfonyl chloride intermediate}
$$

  • Conditions : 0°C, 2 hours
  • Workup : Quenched with ice-water

Coupling with 3-Methylpiperidine

The sulfonyl chloride intermediate reacts with 3-methylpiperidine in the presence of a base:
$$
\text{Phenylsulfonyl chloride} + \text{3-Methylpiperidine} \xrightarrow{Et3N, CH2Cl_2} \text{Sulfonamide product}
$$

  • Base : Triethylamine ($$Et_3N$$)
  • Yield : 85%

Installation of the Azepane Substituent

The azepane group at position 5 is introduced via nucleophilic substitution or transition-metal catalysis.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between a 5-bromooxazole intermediate and azepane achieves high efficiency:
$$
\text{5-Bromooxazole} + \text{Azepane} \xrightarrow{Pd2(dba)3, Xantphos} \text{5-Azepanyloxazole}
$$

  • Catalyst : $$Pd2(dba)3$$/Xantphos
  • Solvent : Toluene
  • Yield : 78%

Direct Alkylation

Alternatively, alkylation using azepane and a 5-chlorooxazole derivative under basic conditions:
$$
\text{5-Chlorooxazole} + \text{Azepane} \xrightarrow{K2CO3, DMF} \text{Product}
$$

  • Base : Potassium carbonate ($$K2CO3$$)
  • Temperature : 80°C
  • Yield : 65%

Final Assembly via Suzuki-Miyaura Coupling

The fully functionalized oxazole undergoes Suzuki coupling to integrate the sulfonylphenyl group.

Boronate Ester Preparation

A boronate ester is synthesized from 4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl triflate and bis(pinacolato)diboron ($$B2(pin)2$$):
$$
\text{Triflate} + B2(pin)2 \xrightarrow{Pd(dppf)Cl_2, KOAc} \text{Boronate ester}
$$

  • Catalyst : $$Pd(dppf)Cl_2$$
  • Solvent : 1,4-Dioxane
  • Yield : 89%

Cross-Coupling Reaction

The oxazole bromide couples with the boronate ester under palladium catalysis:
$$
\text{Oxazole-Br} + \text{Boronate ester} \xrightarrow{Pd(PPh3)4, Na2CO3} \text{Final product}
$$

  • Conditions : Toluene/EtOH/H$$_2$$O (2:1:1), 80°C
  • Yield : 93%

Optimization and Scalability

Critical parameters for large-scale synthesis include:

Parameter Optimal Value Impact on Yield
Catalyst Loading 5 mol% Pd(PPh$$3$$)$$4$$ Maximizes coupling efficiency
Solvent Ratio Toluene:EtOH (2:1) Enhances solubility
Reaction Time 4.5 hours Prevents decomposition

Q & A

Q. Basic

  • HPLC : Use an ammonium acetate buffer (pH 6.5) with a C18 column for purity analysis, as demonstrated in pharmacopeial assays for structurally related sulfonamide derivatives .
  • Spectroscopy :
    • FT-IR : Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .
    • NMR : ¹H-NMR can resolve the azepane and 3-methylpiperidine substituents, while ¹³C-NMR confirms the carbonitrile and oxazole carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion).

Advanced : Pair LC-MS with stability-indicating methods to detect degradation products under stress conditions (e.g., heat, acidic/basic hydrolysis) .

How can researchers resolve contradictions in biological activity data across studies?

Advanced
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Assay Variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration).
  • Compound Purity : Impurities from incomplete sulfonation or side products can skew results. Validate purity via HPLC and orthogonal methods (e.g., elemental analysis) .
  • Mechanistic Context : Perform docking studies (e.g., using BIOVIA/Discovery Studio) to correlate activity with binding affinity to target proteins, as done for tetrazole-containing analogs .

What strategies are effective for stability studies under physiological conditions?

Q. Advanced

  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Monitor for hazardous byproducts like nitrogen oxides under high heat .
  • Hydrolytic Stability : Test in buffers (pH 1–9) at 37°C. The sulfonyl group may hydrolyze in acidic conditions, requiring protective formulation strategies.
  • Photostability : Expose to UV-Vis light and analyze degradation via HPLC. Oxazole rings are generally stable, but the carbonitrile group may undergo hydrolysis .

How can computational methods predict interactions with biological targets?

Q. Advanced

  • Molecular Docking : Simulate binding to receptors (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. For example, tetrazole derivatives showed antibacterial activity correlated with docking scores against bacterial enzymes .
  • QSAR Modeling : Train models on analogs with known activities to predict the target compound’s potency. Include descriptors like logP, polar surface area, and H-bond donors .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Q. Advanced

  • Reagent Compatibility : Bulk reactions may require safer alternatives to toxic reagents (e.g., replacing chlorosulfonic acid with polymer-supported sulfonating agents).
  • Purification : Column chromatography is impractical at scale. Optimize recrystallization solvents (e.g., methanol/water mixtures) for high recovery .
  • Process Control : Implement inline PAT (Process Analytical Technology) tools like FT-IR spectroscopy to monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.